[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and a methanol moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:
- Preparation of 4-tert-butylphenyl azide.
- Reaction of the azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base for the formation of tosylates, which can then undergo further substitution.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine:
- Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Terfenadine: An antihistamine with a similar tert-butylphenyl group.
4-tert-Butylphenylacetylene: Shares the tert-butylphenyl moiety but differs in the functional groups attached.
Uniqueness:
- The presence of the triazole ring in [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol distinguishes it from other compounds with similar substituents. This ring imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOVKFJBTZHUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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